Ethyl 5-chloro-2-methyloxazole-4-carboxylate
Description
Ethyl 5-chloro-2-methyloxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core—a five-membered ring containing one oxygen and one nitrogen atom. The substituents include a chlorine atom at position 5, a methyl group at position 2, and an ethyl ester moiety at position 4. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBDDBZCPHJFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692846 | |
| Record name | Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-81-8 | |
| Record name | Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 5-chloro-2-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used as a probe or intermediate in the study of biological systems and pathways.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: Its derivatives can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-chloro-2-methyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Research Findings and Implications
- Similarity Scores : The high similarity (0.97) between the target compound and Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1) suggests overlapping synthetic utility, though positional isomerism may necessitate tailored reaction conditions .
- Electronic Effects : Chlorine at position 5 (target) likely enhances electrophilic aromatic substitution reactivity compared to position 2 analogs .
- Applications : While direct data are sparse, methyl and chloro substituents are associated with pesticidal and anti-inflammatory activities in related compounds .
Biological Activity
Ethyl 5-chloro-2-methyloxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C₇H₈ClN₃O₄
- Molecular Weight : 207.60 g/mol
- CAS Number : 124811-87-6
Biological Activity Overview
This compound has been primarily studied for its anticancer properties. It has shown promise in targeting various cancer cell lines and modulating key biochemical pathways involved in tumor progression.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits its anticancer effects by disrupting the interaction between TAR RNA-binding protein 2 (TRBP) and Dicer, a crucial process in microRNA biogenesis. This disruption leads to a rebalancing of oncogenic and tumor-suppressive microRNAs, ultimately affecting cancer cell proliferation and metastasis .
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In Vitro Studies :
- In studies involving hepatocellular carcinoma (HCC) cell lines, this compound demonstrated significant inhibition of cell proliferation and migration. For instance, at a concentration of 10 μM for 6 hours, it increased E-cadherin expression while decreasing levels of fibronectin and N-cadherin in SK-HEP-1 cells .
- In Vivo Studies :
Data Table: Biological Activity Summary
| Study Type | Cell Line/Model | Concentration | Effect Observed |
|---|---|---|---|
| In Vitro | SK-HEP-1 | 10 μM (6 hours) | Increased E-cadherin; decreased fibronectin and N-cadherin |
| In Vivo | SCID Mice (HCC model) | 10, 25, 50 mg/kg | Reduced tumor proliferation and migration |
Case Study 1: Antitumor Efficacy
A study conducted by Peng et al. focused on the efficacy of this compound against HCC. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through the modulation of microRNA pathways .
Case Study 2: Mechanistic Insights
Further investigations revealed that the compound's ability to modulate TRBP-Dicer interactions led to altered expression profiles of miRNAs associated with tumor suppression. This mechanism was pivotal in reducing metastasis in HCC models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
